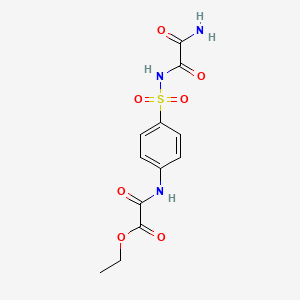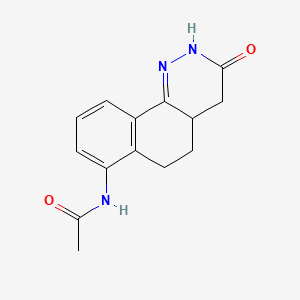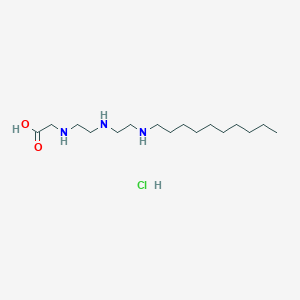
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is a chemical compound with a complex structure that includes both amine and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol typically involves multiple steps, starting with the preparation of the appropriate amine and ether precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-(1-Methylpropoxy)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-propanol
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol is unique due to its specific combination of amine and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
80762-81-8 |
|---|---|
分子式 |
C11H25NO2 |
分子量 |
203.32 g/mol |
IUPAC名 |
1-butan-2-yloxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-6-9(2)14-8-10(13)7-12-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3 |
InChIキー |
AVUTUYFEQJQTJT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCC(CNC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















